molecular formula C14H13N3O B182227 N-(1-pyridin-3-ylethylideneamino)benzamide CAS No. 109352-08-1

N-(1-pyridin-3-ylethylideneamino)benzamide

Cat. No. B182227
M. Wt: 239.27 g/mol
InChI Key: GYKOKVANZFOZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-pyridin-3-ylethylideneamino)benzamide, also known as PYR, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PYR is a Schiff base derivative of benzamide and pyridine, and its structure has been extensively studied in order to understand its mechanism of action and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to inhibit the activation of NF-kappaB, a transcription factor that is involved in inflammation and cell survival.

Biochemical And Physiological Effects

N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit cell proliferation and induce apoptosis in cancer cells. N-(1-pyridin-3-ylethylideneamino)benzamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-(1-pyridin-3-ylethylideneamino)benzamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to exhibit potent anti-tumor activity and has potential applications in the development of new cancer drugs. However, there are also limitations to the use of N-(1-pyridin-3-ylethylideneamino)benzamide in laboratory experiments. It has been shown to have low solubility in water, which can limit its use in certain applications. In addition, the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-(1-pyridin-3-ylethylideneamino)benzamide. One area of interest is in the development of new cancer drugs based on the structure of N-(1-pyridin-3-ylethylideneamino)benzamide. Studies have shown that the anti-tumor activity of N-(1-pyridin-3-ylethylideneamino)benzamide is mediated by its interaction with topoisomerase II, and further research is needed to understand the mechanism of this interaction. In addition, research is needed to optimize the synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide and improve its solubility in water.
Another area of interest is in the development of new drugs for the treatment of Alzheimer's disease. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit the aggregation of amyloid-beta peptides and improve cognitive function in animal models of Alzheimer's disease. Further research is needed to understand the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide in Alzheimer's disease and to optimize its use as a therapeutic agent.
In conclusion, N-(1-pyridin-3-ylethylideneamino)benzamide, or N-(1-pyridin-3-ylethylideneamino)benzamide, is a chemical compound that has potential applications in scientific research. Its mechanism of action is not fully understood, but it has been shown to exhibit potent anti-tumor activity and has potential applications in the development of new cancer drugs. N-(1-pyridin-3-ylethylideneamino)benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease. Further research is needed to understand the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide and to optimize its use as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide can be achieved through a reaction between 3-aminopyridine and benzaldehyde in the presence of a catalyst. The resulting Schiff base is then reduced to yield the final product, N-(1-pyridin-3-ylethylideneamino)benzamide. The synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide has been optimized over the years to improve yields and reduce the use of hazardous reagents.

Scientific Research Applications

N-(1-pyridin-3-ylethylideneamino)benzamide has been investigated for its potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide exhibits potent anti-tumor activity in vitro and in vivo, and its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
N-(1-pyridin-3-ylethylideneamino)benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

CAS RN

109352-08-1

Product Name

N-(1-pyridin-3-ylethylideneamino)benzamide

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-(1-pyridin-3-ylethylideneamino)benzamide

InChI

InChI=1S/C14H13N3O/c1-11(13-8-5-9-15-10-13)16-17-14(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,17,18)

InChI Key

GYKOKVANZFOZPN-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CN=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CN=CC=C2

synonyms

Benzoic acid [1-pyridin-3-yl-eth-(E)-ylidene]-hydrazide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.